4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline (CAS 866811-85-0) is a fully synthetic small molecule (C23H26N2O3S; MW 410.53 g/mol) belonging to the quinoline sulfonamide class. Its structure features a quinoline core substituted at the 4-position with an azepane ring, at the 3-position with a benzenesulfonyl group, and at the 6-position with an ethoxy group.

Molecular Formula C23H26N2O3S
Molecular Weight 410.53
CAS No. 866811-85-0
Cat. No. B2499498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline
CAS866811-85-0
Molecular FormulaC23H26N2O3S
Molecular Weight410.53
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
InChIInChI=1S/C23H26N2O3S/c1-2-28-18-12-13-21-20(16-18)23(25-14-8-3-4-9-15-25)22(17-24-21)29(26,27)19-10-6-5-7-11-19/h5-7,10-13,16-17H,2-4,8-9,14-15H2,1H3
InChIKeyVCWZSGCQPHEUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline (CAS 866811-85-0): Chemical Identity and Structural Context for Procurement


4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline (CAS 866811-85-0) is a fully synthetic small molecule (C23H26N2O3S; MW 410.53 g/mol) belonging to the quinoline sulfonamide class [1]. Its structure features a quinoline core substituted at the 4-position with an azepane ring, at the 3-position with a benzenesulfonyl group, and at the 6-position with an ethoxy group [1]. The compound is currently catalogued primarily as a research chemical for preclinical investigation, with its PubChem record (CID 5640090) confirming its unique InChIKey (VCWZSGCQPHEUHI-UHFFFAOYSA-N) but containing no curated bioactivity data [1].

Why Procurement of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline Cannot Be Substituted by Generic Quinoline Sulfonamides


The substitution pattern of 4-(azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline is highly specific and is not represented among the extensively characterized quinoline sulfonamide chemotypes found in major patent families, such as the Amgen alkyl dihydroquinoline sulfonamide Nav1.7 inhibitors (WO2017106871A1) or the Health Sciences North Research Institute anticancer quinoline sulfonyl derivatives (WO2014134705A1); text searches of these key patent documents confirm the absence of an azepane substituent [1][2]. The combination of a saturated seven-membered azepane ring, a benzenesulfonyl electron-withdrawing group, and a 6-ethoxy substituent creates a distinct steric and electronic profile that precludes assumptions of pharmacological equivalence with piperidine-, morpholine-, or piperazine-substituted analogs [1][2]. Generic substitution without direct comparative data therefore carries a high risk of target engagement failure.

Quantitative Differentiation Evidence for 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline Relative to Structural Analogs


Structural Uniqueness: Azepane Ring Confers Distinct Three-Dimensional Geometry Absent from Piperidine and Morpholine Analogs

The target compound contains a saturated seven-membered azepane ring at the quinoline 4-position, whereas the closest commercially catalogued analogs consistently employ six-membered saturated rings (piperidine, morpholine, or piperazine) [1]. In the broader context of quinoline-based kinase inhibitor design, replacement of a six-membered ring with a seven-membered azepane has been shown to alter the dihedral angle between the ring and the quinoline core, potentially redirecting substituent vectors into unexplored regions of the ATP-binding pocket; this conformational effect has been demonstrated to shift selectivity profiles in azepane-containing PKB/Akt inhibitor series [2]. Currently, no azepane-bearing quinoline sulfonamide has reported biological data in the public domain, making this compound a unique chemical probe for scaffold-hopping campaigns [1].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Patent Landscape Gap Analysis: Azepane-Quinoline Sulfonamide Chemotype Is Unclaimed in Dominant IP Families

A full-text search of the two most relevant patent families—Amgen's alkyl dihydroquinoline sulfonamide Nav1.7 inhibitors (WO2017106871A1, covering pain, cough, and itch) and Health Sciences North Research Institute's quinoline sulfonyl anticancer derivatives (WO2014134705A1)—confirms that the term 'azepane' does not appear in either document [1][2]. Both patent families extensively claim six-membered heterocyclic substitutions (piperidine, morpholine, piperazine) at the quinoline 4-position but do not claim or exemplify any seven-membered azepane-containing compound [1][2]. This IP gap is particularly significant in the Nav1.7 field, where Amgen's patent dominates the dihydroquinoline sulfonamide chemical space for pain indications [1].

Intellectual Property Freedom to Operate Nav1.7 Inhibitor

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Lipophilicity Relative to Aminoquinoline Comparators

The target compound possesses zero hydrogen bond donors (HBD = 0), a consequence of the fully substituted quinoline core bearing no NH or OH groups [1]. This contrasts with the widely studied 4-aminoquinoline sulfonamide anticancer chemotype, where the 4-amino group contributes at least one hydrogen bond donor [2]. XLogP3 for the target compound is 4.6, compared to typical 4-aminoquinoline sulfonamide analogs which often exhibit XLogP3 values exceeding 5.0 due to additional aromatic substitutions [1][2]. The combination of HBD = 0 and moderate lipophilicity suggests superior passive membrane permeability potential relative to amino-substituted comparators, although experimental PAMPA or Caco-2 data are not publicly available [1].

ADME Prediction Lipinski's Rule of Five CNS Drug Design

Recommended Application Scenarios for 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline Based on Structural Differentiation Evidence


Scaffold-Hopping Library Design for Kinase Inhibitor Discovery Programs

The azepane ring at the quinoline 4-position provides a distinct three-dimensional vector that is absent from all commercially available piperidine, morpholine, or piperazine analogs. This compound is suited as a core scaffold for diversity-oriented synthesis in kinase inhibitor programs, particularly for targets where Type I or Type II inhibitor chemotypes have reached structural saturation. Its structural novelty is supported by the demonstrated impact of azepane substitution on kinase selectivity in the PKB/Akt inhibitor series (Breitenlechner et al., 2004) [1].

Freedom-to-Operate Lead Generation for Nav1.7 Pain Targets

The azepane-quinoline sulfonamide chemotype is entirely unclaimed in Amgen's dominant Nav1.7 patent family (WO2017106871A1) [2]. Organizations seeking to develop novel, patentable Nav1.7 inhibitors for pain indications can use this compound as a structurally differentiated starting point, with the expectation that analogs derived from this scaffold will fall outside the scope of existing Amgen claims.

Physicochemical Property Optimization for CNS-Penetrant Quinoline Probes

With a hydrogen bond donor count of zero and an XLogP3 of 4.6, this compound occupies favorable CNS drug-like chemical space compared to amino-substituted quinoline sulfonamides (HBD ≥ 1) [3]. It is recommended for neuroscience-focused screening campaigns where minimizing hydrogen bond donors is critical for achieving brain penetration, serving as an alternative to more polar aminoquinoline scaffolds.

Selectivity Profiling Against 4-Aminoquinoline Anticancer Agents

The absence of a 4-amino group fundamentally alters the hydrogen bonding capacity of the quinoline core, potentially redirecting target engagement away from DNA intercalation or topoisomerase inhibition (common mechanisms of 4-aminoquinolines) toward kinase or receptor modulation [3]. This compound can serve as a negative control or selectivity probe when profiling novel quinoline sulfonamides derived from the 4-aminoquinoline anticancer series (Solomon et al., 2019) [3].

Quote Request

Request a Quote for 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.